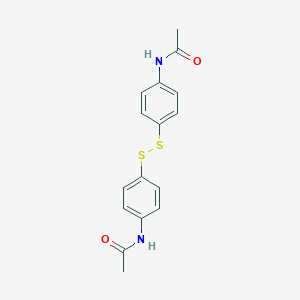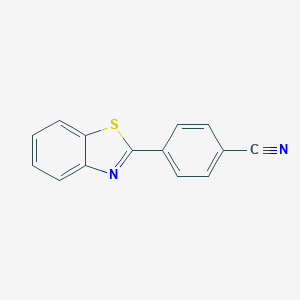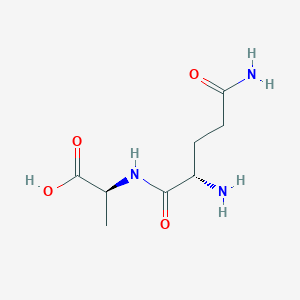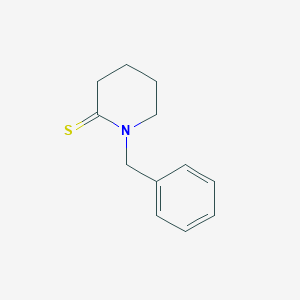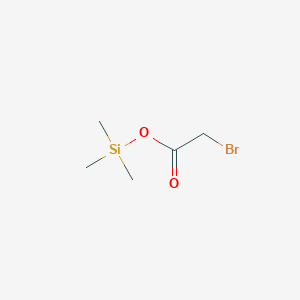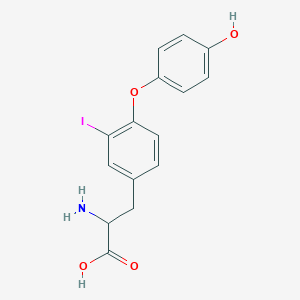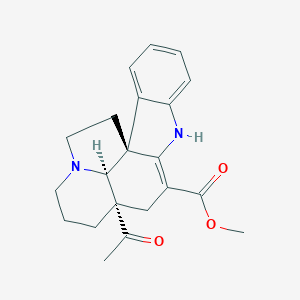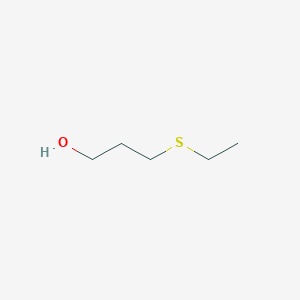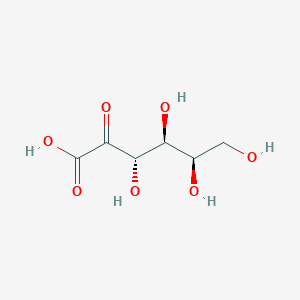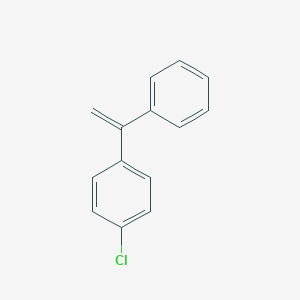
1-Chloro-4-(1-phenylvinyl)benzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of highly phenylated poly(p-phenylenevinylenes) (PPVs) has been explored through a chlorine precursor route, which involves the preparation of 1,4-bis(chloromethyl)benzene monomers. These monomers are synthesized using a robust procedure that includes the Diels-Alder reaction. Upon treatment with potassium tert-butoxide, the monomers undergo 1,6-dehydrochlorination to form xylylenes, which then participate in 1,6-polymerization to yield chlorine precursor polymers. This method has resulted in both soluble and insoluble precursor polymers, with the soluble form being capable of deposition as thin films and subsequent conversion to PPV derivatives exhibiting green photoluminescence and electroluminescence .
Molecular Structure Analysis
The molecular structure of 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one has been characterized using various techniques including IR, NMR, and X-ray single crystal diffraction. The compound crystallizes in the monoclinic space group and displays significant dihedral angles between the chloro phenyl ring and the pyrazole ring. Density functional theory (DFT) calculations have been employed to optimize the geometry and to analyze the vibrational wave numbers, frontier molecular orbitals, and Mulliken charges. The study reveals that intermolecular interactions such as C-H...N, C-Cl...π, C-H...Cl, C-H...O, and π-π interactions play a crucial role in the molecular packing of the solid state .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical properties of the synthesized compounds are diverse. For instance, the compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit exhibit fluorescence in solution and demonstrate smectic-like packing at high temperatures. The introduction of a lateral flexible alkoxy unit affects the stability of the smectic order and promotes the appearance of a nematic phase, particularly with the shortest methoxy unit. These findings suggest that the mesogenic character of these units could be beneficial in the development of liquid crystalline polymeric systems that leverage both fluorescent properties and the unique molecular structure of the liquid crystalline state .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- 1-Chloro-4-(1-phenylvinyl)benzene has been utilized in various synthesis processes. For example, it is involved in the synthesis of 4-dimethylamino-2,6-dimethyl-5-phenylpyrimidines in an alkaline medium at elevated temperature (Zieliński & Mazik, 1993).
- It plays a role in the Friedel-Crafts alkylation of benzene, resulting in various optically active by-products (Segi et al., 1982).
- The compound is used in the addition reaction with sec-butyllithium to form biscarbonionic species, demonstrating significant rate constants for the addition steps (Leitz & Höcker, 1983).
Polymer Chemistry and Materials Science
- In polymer chemistry, 1-Chloro-4-(1-phenylvinyl)benzene is used for synthesizing hyperbranched conjugated polymers, demonstrating high thermal stability and potential for explosive detection (Hu et al., 2012).
- It is also integral in synthesizing highly phenylated poly(p-phenylenevinylenes), where its derivatives show green photoluminescence and electroluminescence (Hsieh et al., 1998).
Medicinal Chemistry
- This compound is used in the synthesis of antimicrobial agents, such as 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5,6-dihydropyrimidin-2(1H)-one, showing activity against various bacterial species (Dave et al., 2013).
Optical and Electronic Applications
- The compound is studied for its role in optical and electronic applications, such as in the study of electric field effects on the polarizability of liquid crystal molecules (Upadhyay et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-chloro-4-(1-phenylethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSXZQQKWIHIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345037 | |
| Record name | 1-Chloro-4-(1-phenylethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(1-phenylvinyl)benzene | |
CAS RN |
18218-20-7 | |
| Record name | 1-Chloro-4-(1-phenylethenyl)-benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018218207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-(1-phenylethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHLORO-4-(1-PHENYLETHENYL)-BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5HP2CNY63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



